4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline

Kinase Inhibition PI3Kδ Steric Selectivity

This 4-(2,6-dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline delivers the defined cis-2,6-dimethylmorpholine configuration critical for PI3Kδ-selective inhibitor programs. The 3-trifluoromethyl group enhances metabolic stability and lipophilicity, reducing late-stage optimization risk. Unsubstituted morpholine analogs (CAS 105316-06-1) and non-fluorinated variants (CAS 325168-00-1) are scientifically invalid substitutes for targets requiring this precise steric and electronic profile. Trusted by kinase and GPCR ligand discovery teams.

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
CAS No. 1184814-87-6
Cat. No. B1453212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline
CAS1184814-87-6
Molecular FormulaC13H17F3N2O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3
InChIKeyOQAJFFBDOUYWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline (CAS 1184814-87-6): Structural Identity and Research-Grade Specifications


4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is a specialized aromatic amine building block characterized by a cis-2,6-dimethylmorpholine ring linked para to an aniline core, with a trifluoromethyl group at the meta-position . Its molecular formula is C13H17F3N2O, with a molecular weight of 274.28 g/mol and a typical commercial purity of 95–98% . The compound serves as a key intermediate in the synthesis of selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and other bioactive molecules, where the stereochemically defined morpholine moiety is critical for target engagement .

Why 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline Cannot Be Substituted by Generic Morpholinoanilines


Direct substitution of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline with its unsubstituted analog, 4-(morpholin-4-yl)-3-(trifluoromethyl)aniline (CAS 105316-06-1), or with the non-fluorinated 4-(2,6-dimethylmorpholin-4-yl)aniline (CAS 325168-00-1), is scientifically invalid for applications requiring defined steric and metabolic parameters . The 2,6-dimethyl substitution on the morpholine ring introduces a fixed cis-configuration and significant steric bulk that profoundly alters molecular recognition at biological targets compared to the unsubstituted morpholine, as documented in kinase inhibitor development where this moiety confers enhanced target selectivity [1]. Simultaneously, the trifluoromethyl group at the 3-position of the aniline ring enhances metabolic stability and lipophilicity relative to non-fluorinated analogs, a structural feature that directly impacts pharmacokinetic performance in downstream bioactive molecules [2].

Quantitative Differentiation Evidence for 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline Against Closest Analogs


Enhanced Target Binding Affinity via 2,6-Dimethylmorpholine Steric Preorganization

A compound incorporating the 4-(2,6-dimethylmorpholino)aniline scaffold demonstrated an IC50 of 11.3 nM for binding to the human Tachykinin receptor 1 (NK1) expressed in CHO cells [1]. This high affinity is attributed to the optimized steric and stereoelectronic fit provided by the 2,6-dimethylmorpholine moiety. The unsubstituted 4-morpholinoaniline analog lacks this conformational restriction and steric bulk, which is a recognized SAR principle for achieving potent target engagement in this class .

Kinase Inhibition PI3Kδ Steric Selectivity

Metabolic Stability Enhancement by the Trifluoromethyl Group

The trifluoromethyl group at the 3-position of the aniline ring is a well-established structural motif for enhancing metabolic stability and modulating lipophilicity in drug-like molecules [1]. Direct comparisons of matched molecular pairs in medicinal chemistry literature consistently show that aryl-CF3 substitution reduces oxidative metabolism compared to aryl-H or aryl-CH3 analogs [2]. While direct metabolic stability data for the target compound versus its non-fluorinated analog 4-(2,6-dimethylmorpholin-4-yl)aniline are not publicly available, the class-level inference is robust: the CF3 group is expected to increase LogD by approximately 0.5–1.0 units and significantly extend microsomal half-life [3].

Metabolic Stability Lipophilicity Drug Design

Stereochemical Definition for Selective PI3Kδ Inhibition

The cis-2,6-dimethylmorpholine moiety, particularly the (2R,6S) enantiomer, is a critical structural feature for achieving selectivity within the PI3K kinase family . Compounds incorporating this morpholine configuration have been reported with IC50 values as low as 0.0500 nM against PI3Kδ in 10-dose IC50 mode with 3-fold serial dilutions [1]. In contrast, the unsubstituted morpholine analog or the trans-2,6-dimethyl isomer show significantly reduced selectivity and potency profiles [2]. This stereochemical dependence underscores the necessity of procuring the defined cis-configuration for PI3Kδ-targeted projects.

PI3Kδ Stereochemistry Kinase Selectivity

Distinct Physicochemical Profile Dictating Downstream Molecular Design

The target compound possesses a unique combination of hydrogen bond donors (1), acceptors (6), and a single rotatable bond, resulting in a molecular complexity score of 301 and a topological polar surface area (TPSA) distinct from its closest analogs . Specifically, the unsubstituted analog 4-(morpholin-4-yl)-3-(trifluoromethyl)aniline (CAS 105316-06-1) has a molecular weight of 246.23 g/mol and different H-bond acceptor count [1]. The 2,6-dimethyl substitution increases molecular weight by ~28 Da and introduces steric constraints that alter the vector of the aniline nitrogen, which is critical for subsequent amide bond formation or Buchwald-Hartwig couplings in library synthesis .

Physicochemical Properties LogP Solubility

Optimal Research and Procurement Scenarios for 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline


Synthesis of Selective PI3Kδ Inhibitors for Oncology Research

This compound is the building block of choice for constructing PI3Kδ-selective inhibitors, where the cis-2,6-dimethylmorpholine moiety is essential for achieving the desired selectivity profile over other PI3K isoforms . The trifluoromethyl group further enhances the metabolic stability of the final inhibitors, making this aniline a critical intermediate for lead optimization programs in oncology [1].

Medicinal Chemistry Programs Requiring Metabolically Stable Aniline Scaffolds

When a synthetic route demands a para-aniline building block with intrinsic metabolic stability, the 3-trifluoromethyl substitution provides a significant advantage over non-fluorinated analogs . This compound is therefore preferred in early-stage drug discovery where microsomal stability is a key screening parameter, reducing the need for late-stage metabolic optimization [1].

Stereospecific Synthesis Requiring Defined Cis-Morpholine Geometry

For projects where the three-dimensional presentation of the morpholine ring is critical for biological activity, this building block offers a defined cis-2,6-dimethyl configuration that is maintained through subsequent synthetic transformations . This is particularly relevant in the design of ligands for asymmetric biological targets such as kinases and GPCRs [1].

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